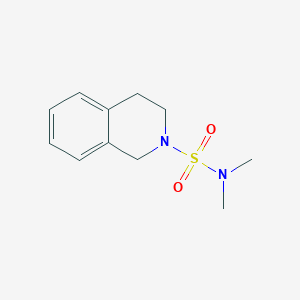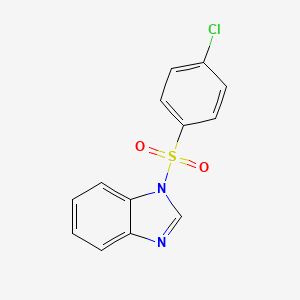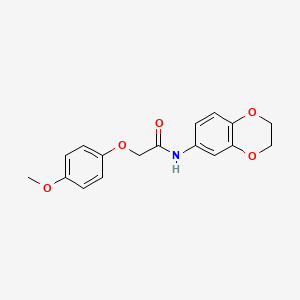![molecular formula C14H13NO B5671548 2,4,8-trimethylfuro[3,2-c]quinoline](/img/structure/B5671548.png)
2,4,8-trimethylfuro[3,2-c]quinoline
Overview
Description
2,4,8-Trimethylfuro[3,2-c]quinoline is a heterocyclic aromatic compound that features a fused ring system combining a furan ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-trimethylfuro[3,2-c]quinoline typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.
Quinoline Formation: The quinoline moiety is often constructed via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2,4,8-Trimethylfuro[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the quinoline ring, typically at the 5 or 7 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitro- and halogen-substituted quinolines.
Scientific Research Applications
2,4,8-Trimethylfuro[3,2-c]quinoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2,4,8-trimethylfuro[3,2-c]quinoline in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can intercalate into DNA, inhibiting the activity of topoisomerases and leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with microbial enzymes, disrupting essential metabolic pathways and exhibiting antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the furan ring and additional methyl groups, resulting in different chemical and biological properties.
4-Methylquinoline: Similar to 2-methylquinoline but with a methyl group at the 4 position.
8-Methylquinoline: Features a methyl group at the 8 position, affecting its reactivity and applications.
Uniqueness
2,4,8-Trimethylfuro[3,2-c]quinoline is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities and material properties.
Properties
IUPAC Name |
2,4,8-trimethylfuro[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-8-4-5-13-12(6-8)14-11(10(3)15-13)7-9(2)16-14/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJIWMACJMSMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C(N=C2C=C1)C)C=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5671465.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5671474.png)
![Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate](/img/structure/B5671490.png)
![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5671495.png)
![2-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5671500.png)
![2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5671502.png)

![2-ethyl-8-[4-(3-piperidinylmethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5671534.png)
![N-[(1R)-1-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5671541.png)
![1-(cyclopentylcarbonyl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5671559.png)
![3-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5671570.png)

![(3aR,6aR)-N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide](/img/structure/B5671576.png)

